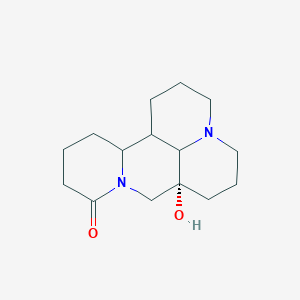

Matridin-15-one, 5-hydroxy-

説明

Structure

3D Structure

特性

CAS番号 |

3411-37-8 |

|---|---|

分子式 |

C15H24N2O2 |

分子量 |

264.36 g/mol |

IUPAC名 |

(9R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11?,12?,14?,15-/m1/s1 |

InChIキー |

VQYBAEAOOJBSTR-HKTMVNTCSA-N |

異性体SMILES |

C1CC2C3CCCN4C3[C@@](CCC4)(CN2C(=O)C1)O |

正規SMILES |

C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O |

同義語 |

5-Hydroxy-matridin-15-one; Sophoranol; (+)-5α-Hydroxymatrine; (+)-Sophoranol; [7aR-(7aα,13aβ,13bα,13cα)]-Dodecahydro-7a-hydroxy-1H,5H,10H-dipyrido[2,1-f:3’,2’,1’-ij][1,6]naphthyridin-10-one |

製品の起源 |

United States |

Foundational & Exploratory

Bioavailability and pharmacokinetics of Sophocarpine in vivo

[3]

Tissue Distribution & Excretion

-

Blood-Brain Barrier (BBB): Sophocarpine is detectable in brain tissue, confirming its ability to penetrate the BBB.[1][2] This supports its potential neuroprotective applications (e.g., in ischemia models).

-

Organ Accumulation: Highest concentrations are typically found in the kidney (consistent with renal excretion) and liver , followed by the gastrointestinal tract and lungs.[1][2]

-

Excretion: The renal clearance fraction (

) indicates that dosage adjustments may be necessary in subjects with renal impairment, although hepatic clearance remains the dominant pathway.

Bioanalytical Methodologies (LC-MS/MS)

Reliable quantification in plasma is prerequisite for any PK study. The following protocol outlines a validated LC-MS/MS workflow [3, 4].

Table 2: Recommended Bioanalytical Conditions

| Component | Specification |

| Instrument | UPLC-MS/MS (e.g., Waters Acquity, AB Sciex QTRAP) |

| Column | C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution) |

| Internal Standard | Matrine or Duvelisib (structural analogs preferred) |

| Ionization | ESI Positive Mode ( |

| LLOQ | Typically 0.5 - 5.0 ng/mL |

| Recovery | > 85% (Protein Precipitation with Acetonitrile) |

Experimental Workflow

-

Sample Prep: Mix 50 µL Rat Plasma + 150 µL Acetonitrile (containing IS).

-

Vortex/Centrifuge: Vortex 1 min; Centrifuge at 12,000 rpm for 10 min at 4°C.

-

Injection: Inject 2-5 µL of supernatant into UPLC.

-

Detection: Monitor MRM transitions (Specific m/z parent -> daughter ions).

References

-

Liu, Z. Q., & Huang, S. L. (1988). Pharmacokinetics of sophocarpine in rats. (Cited in Review 1.1).

-

Li, H., et al. (2010). Pharmacokinetic properties of sophocarpine and sophoridine in rabbits.

-

Weng, Z., et al. (2022). Effect of Sophocarpine on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method.

-

Wu, Y. J., et al. (2005). A sensitive and specific HPLC-MS method for the determination of sophoridine, sophocarpine and matrine in rabbit plasma.

-

Zhang, Y., et al. (2019).[1] In vitro inhibitory effects of sophocarpine on human liver cytochrome P450 enzymes.

-

Wei, S., et al. (2024).[4] A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine.

Sources

- 1. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]

- 3. In vitro inhibitory effects of sophocarpine on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Recent literature reviews on Matridin-15-one 5-hydroxy- derivatives

The following technical guide provides an in-depth analysis of Matridin-15-one 5-hydroxy- derivatives , specifically focusing on Sophoranol (5

From Metabolic Scaffold to Therapeutic Candidate

Executive Summary & Chemical Context

Matridin-15-one is the IUPAC systematic name for the core skeleton of Matrine , a quinolizidine alkaloid primarily isolated from Sophora flavescens (Kushen). While extensive medicinal chemistry has focused on the D-ring (C-13/C-14 positions) for anticancer potency, the 5-hydroxy- derivatives (functionalized at the B/C ring bridgehead) represent a distinct subclass often associated with metabolic stability, reduced neurotoxicity, and specific antiviral/anti-inflammatory profiles.

The primary compound in this class is Sophoranol (5

Chemical Architecture & SAR Landscape

2.1 The 5-Hydroxy Bridgehead Modification

The introduction of a hydroxyl group at the C-5 position (bridgehead carbon) fundamentally alters the physicochemical properties of the matrine skeleton.

-

Structure: Matrine (

) -

Stereochemistry: The hydroxyl group is typically in the

-orientation (5 -

Electronic Effect: The electron-withdrawing hydroxyl group at the bridgehead decreases the basicity of the N-1 atom through inductive effects, potentially altering receptor binding affinity compared to the parent matrine.

| Compound | Substitution (C-5) | LogP (Approx) | Primary Activity | Key Feature |

| Matrine | -H | 1.6 | Anticancer, Antiviral | High CNS permeability (Neurotoxicity risk) |

| Sophoranol | -OH | 0.8 | Anti-inflammatory, Anti-HBV | Reduced CNS penetration; Phase I Metabolite |

| 5-Hydroxysophocarpine | -OH (with | 0.6 | Antiviral | Conjugated diene system + polar bridgehead |

2.2 Structure-Activity Relationship (SAR) Insights

Recent literature reviews (2020–2024) highlight the following SAR trends for 5-position modifications:

-

Reduced Neurotoxicity: The increased polarity of 5-hydroxy derivatives limits Blood-Brain Barrier (BBB) penetration relative to matrine, reducing the seizure liability often seen with high-dose matrine therapy.

-

Metabolic Stability: Sophoranol is a stable oxidation product. Further oxidation is difficult, making it a "metabolic endpoint" scaffold for designing drugs with predictable pharmacokinetics.

-

Potency Trade-off: While often less potent than C-14 derivatives in direct cytotoxicity (anticancer), 5-hydroxy derivatives retain significant anti-inflammatory (NF-

B inhibition) and anti-HBV activity.

Mechanism of Action: Signaling Pathways

The therapeutic efficacy of 5-hydroxy derivatives is mediated primarily through the modulation of inflammatory cytokines and viral replication machinery.

3.1 Anti-Inflammatory Pathway (NF-

B/MAPK)

Sophoranol acts by blocking the phosphorylation of I

Figure 1: Mechanism of Sophoranol-mediated inhibition of the NF-

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the evaluation of 5-hydroxy matrine derivatives.

4.1 Protocol: Isolation of Sophoranol from Sophora flavescens

Rationale: Chemical synthesis of bridgehead hydroxyls is challenging. Isolation or biotransformation is the preferred sourcing method.

Reagents: Sophora flavescens root powder, Ethanol (95%), Chloroform, Silica gel (200-300 mesh), Acetone.

-

Extraction: Reflux 1 kg of root powder with 95% Ethanol (3

2L) for 2 hours each. Combine filtrates and evaporate to dryness. -

Acid-Base Partition: Suspend residue in 0.5% HCl. Filter. Basify filtrate with

to pH 9-10. -

Solvent Extraction: Extract the basic aqueous phase with Chloroform (

) 3 times. Dry organic layer over -

Chromatography: Load the crude alkaloid fraction onto a Silica gel column.

-

Gradient Elution: Start with

:MeOH (100:1) -

Observation: Matrine elutes first. Sophoranol (more polar) elutes in fractions with higher methanol content (approx 10:1 to 5:1).

-

-

Crystallization: Recrystallize Sophoranol fractions from Acetone to yield colorless needles (m.p. ~104°C).

-

Validation: Confirm structure via

-NMR (Signal at

4.2 Protocol: In Vitro Anti-HBV Assay (HepG2.2.15)

Rationale: This assay quantifies the ability of the derivative to inhibit Hepatitis B Virus replication, a key therapeutic target for matrine derivatives.

Cell Line: HepG2.2.15 (stably transfected with HBV genome).

-

Seeding: Plate HepG2.2.15 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with Sophoranol (or derivative) at serial dilutions (e.g., 0.1, 1.0, 10, 100

M). Include 3TC (Lamivudine) as a positive control. -

Incubation: Incubate for 9 days, refreshing media containing the drug every 3 days.

-

Analysis (Supernatant): Collect culture supernatant on Day 9.

-

HBsAg & HBeAg: Measure using ELISA kits.

-

HBV DNA: Extract DNA and quantify via Real-Time PCR.

-

-

Cytotoxicity Check: Perform MTT or CCK-8 assay on the cell monolayer to ensure viral inhibition is not due to cell death (Calculate Selectivity Index:

).

Synthesis & Biotransformation Workflow

While total synthesis is rare, semi-synthesis and biotransformation are the primary routes to 5-hydroxy derivatives.

Figure 2: Production pathways for Sophoranol and its derivatives. Biotransformation is currently the most efficient route for C-5 hydroxylation.

References

-

Recent developments in matrine as a versatile molecular scaffold in small molecule drug discovery. Expert Opinion on Drug Discovery. (2025). Link

-

Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. Molecules. (2023). Link

-

Matrine-Family Alkaloids: Versatile Precursors for Bioactive Modifications. Medicinal Chemistry. (2020). Link

-

Structurally Diverse Matrine-Based Alkaloids with Anti-inflammatory Effects. Journal of Natural Products. (2022). Link

-

Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex (Comparative Analysis with Matrine Carriers). Pharmaceutics. (2023). Link

Methodological & Application

Application Notes and Protocols: Preparation of Matridin-15-one 5-hydroxy- (Sophocarpine) Stock Solutions for Cell Culture

Introduction: The Scientific Imperative for Precise Stock Solution Preparation

Matridin-15-one 5-hydroxy-, commonly known as Sophocarpine, is a tetracyclic quinolizidine alkaloid derived from the plant Sophora alopecuroides.[1] This compound, along with its related alkaloids like matrine and oxymatrine, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][3] In cell culture-based research, the reliability and reproducibility of experimental outcomes are fundamentally dependent on the precise and consistent preparation of test compounds.[4] This guide provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of Sophocarpine stock solutions, ensuring the integrity of your cellular experiments.

The transition from a powdered compound to a biologically active solution is a critical juncture in experimental design. Improperly prepared stock solutions can introduce significant variability, leading to erroneous data and hindering scientific progress.[5] This protocol is therefore designed not merely as a series of steps, but as a self-validating system, incorporating quality control checkpoints and explaining the scientific rationale behind each procedural choice.

I. Compound Specifications and Solubility Characteristics

Before embarking on the preparation of a stock solution, it is imperative to understand the fundamental physicochemical properties of Sophocarpine.

Table 1: Key Specifications of Matridin-15-one 5-hydroxy- (Sophocarpine)

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O | [6][7] |

| Molecular Weight | 246.35 g/mol | [6][7] |

| Purity | >98% recommended | [8] |

| Appearance | White to off-white crystalline powder | [9] |

The choice of an appropriate solvent is paramount for creating a stable, concentrated stock solution. The solubility of Sophocarpine has been empirically determined in several common laboratory solvents.

Table 2: Solubility of Sophocarpine in Common Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Anhydrous DMSO is recommended to avoid moisture contamination which can reduce solubility.[6] |

| Ethanol | 49 mg/mL | A viable alternative to DMSO.[6] |

| Water | 6 mg/mL | Limited solubility, not recommended for high-concentration stock solutions.[6] |

Based on its high solubility, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Sophocarpine.[6][8]

II. Protocol: Preparation of a 10 mg/mL Sophocarpine Stock Solution in DMSO

This protocol details the preparation of a 10 mg/mL stock solution, a concentration commonly cited in the literature and suitable for a wide range of cell culture applications.[8]

Materials:

-

Matridin-15-one 5-hydroxy- (Sophocarpine) powder (>98% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

-

Sterile, low-protein binding syringe filters (0.22 µm pore size)[10][11]

-

Sterile syringes (1 mL or 3 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

-

Aseptic Technique is Paramount: All procedures should be conducted within a certified Class II biological safety cabinet to maintain sterility and prevent contamination of the stock solution and cell cultures.[5]

-

Weighing the Compound:

-

Tare a sterile, amber 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of Sophocarpine powder directly into the tube. For a 1 mL final volume of a 10 mg/mL stock, weigh 10 mg of the compound.

-

Rationale: Using an amber or foil-wrapped tube protects the light-sensitive compound from degradation.[12]

-

-

Solvent Addition and Dissolution:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Sophocarpine powder. For a 10 mg/mL solution, add 1 mL of DMSO.

-

Cap the tube securely and vortex at medium speed until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

-

Expert Tip: If dissolution is slow, gentle warming of the solution to 37°C for a few minutes can aid in solubilization.[12]

-

-

Sterile Filtration:

-

Using a sterile syringe, draw up the Sophocarpine-DMSO solution.

-

Attach a sterile 0.22 µm syringe filter to the syringe.[10][11]

-

Dispense the solution through the filter into a new, sterile, amber microcentrifuge tube.

-

Causality: This step is critical for removing any potential microbial contaminants that may have been introduced during the weighing and dissolution process, ensuring the sterility of the final stock solution.[10]

-

-

Aliquoting for Storage:

-

Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

-

Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and compromise the integrity of the stock solution over time.[13]

-

-

Labeling and Documentation:

-

Clearly label each aliquot with the compound name ("Sophocarpine"), concentration (10 mg/mL), solvent (DMSO), date of preparation, and your initials.

-

Maintain a detailed record of the stock solution preparation in your laboratory notebook, including the lot number of the compound and reagents used.

-

III. Storage and Stability

The long-term stability of your Sophocarpine stock solution is crucial for the reproducibility of your experiments.[14]

Table 3: Recommended Storage Conditions for Sophocarpine Stock Solutions

| Storage Temperature | Duration | Recommendations |

| -80°C | Up to 1 year | Optimal for long-term storage.[6] |

| -20°C | Up to 1 month | Suitable for short-term storage.[6] |

Key Storage Considerations:

-

Avoid Repeated Freeze-Thaw Cycles: As emphasized, aliquoting is the most effective strategy to preserve the stability of the stock solution.[13]

-

Protection from Light: Store aliquots in the dark to prevent photodegradation.[12]

-

Moisture Prevention: Ensure that the aliquot tubes are tightly sealed to prevent the hygroscopic DMSO from absorbing moisture from the air, which can lead to compound precipitation.[6]

IV. Quality Control: A Self-Validating System

Ensuring the quality of your stock solution is an ongoing process, not a one-time event.[15]

Initial Quality Control:

-

Visual Inspection: After preparation, visually inspect the stock solution for any signs of precipitation or cloudiness. A high-quality stock solution should be a clear, homogenous liquid.

-

Sterility Check: Before its first use, you can optionally incubate a small volume of the stock solution in sterile culture medium for 24-48 hours and observe for any signs of microbial growth.

Ongoing Quality Control:

-

Post-Thaw Assessment: Each time an aliquot is thawed for use, visually inspect it for any signs of precipitation. If precipitate is observed, gently warm the tube to 37°C and vortex to attempt redissolution. If the precipitate does not dissolve, the aliquot should be discarded.

-

Functional Validation: The ultimate test of your stock solution's quality is its consistent performance in your biological assays. Any unexpected or inconsistent results should prompt a re-evaluation of the stock solution's integrity.

V. Application in Cell Culture

When using the Sophocarpine stock solution in your cell culture experiments, the following considerations are crucial:

-

Preparation of Working Solutions: Thaw a single-use aliquot of the stock solution at room temperature or in a 37°C water bath. Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. Mix thoroughly by gently pipetting or inverting the tube before adding to your cells.

-

Solvent Control: It is essential to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with Sophocarpine. This allows you to distinguish the effects of the compound from any potential effects of the solvent.[12]

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[12]

VI. Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key workflows and a potential signaling pathway influenced by Sophocarpine.

Caption: Workflow for Sophocarpine Stock Solution Preparation and Use.

Caption: Inhibition of the NF-κB pathway by Sophocarpine.

VII. Conclusion

The meticulous preparation of high-quality stock solutions is a cornerstone of reproducible and reliable cell-based research. By adhering to the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can confidently utilize Matridin-15-one 5-hydroxy- (Sophocarpine) in their investigations into its diverse and promising pharmacological effects.

References

-

Choosing the Right Cell Culture Reagents for Your Experiments - MBL International. (2024, August 9). Retrieved from [Link]

-

Anti-proliferative and apoptotic action of sophocarpine in human prostate cancer cell lines. (2016, October 10). Retrieved from [Link]

-

Sterile Filtration in Cell Culture: Importance & Best Practices - GMP Plastics. (2025, March 28). Retrieved from [Link]

-

Quality Control: The Neglected Side Of Cell Culture - Kosheeka. (2020, February 29). Retrieved from [Link]

-

Volume Guidelines for Sterile Filtration - Membrane Solutions. (n.d.). Retrieved from [Link]

-

Key Quality Control Measures for High-Quality Cell Culture in Cell Banks - Cytion. (n.d.). Retrieved from [Link]

-

Essential Quality Control Considerations for Cell Culture - ABS Bio. (2025, August 29). Retrieved from [Link]

-

The Ultimate Guide to 0.22um and 0.45um Filters - GenFollower. (2025, January 17). Retrieved from [Link]

-

A guide to sterile filtration solutions for critical applications - Atlas Copco Greece. (2024, September 20). Retrieved from [Link]

-

Application Note: How to Facilitate Filtration of Small Volumes for HPLC and UHPLC Sample Prep. (n.d.). Retrieved from [Link]

-

A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC. (n.d.). Retrieved from [Link]

-

Stability Storage Conditions In Pharma Industry - GMP Insiders. (2024, November 24). Retrieved from [Link]

-

Preparation and In vitro Evaluation of Ethosomal Total Alkaloids of Sophora alopecuroides Loaded by a Transmembrane pH-Gradient Method - PMC. (n.d.). Retrieved from [Link]

-

Reagents and Materials: Protocol: - MMPC.org. (2013, April 3). Retrieved from [Link]

-

Quality of medicines questions and answers: Part 2. (2026, January 28). Retrieved from [Link]

-

(PDF) Alkaloids from Sophora alopecuroides growing in Azerbaijan. 1. Sophocarpine. (2025, August 7). Retrieved from [Link]

-

Sophocarpine | RayBiotech. (n.d.). Retrieved from [Link]

-

Total Alkaloids of Sophora alopecuroides Inhibit Growth and Induce Apoptosis in Human Cervical Tumor HeLa Cells In vitro - Pharmacognosy Magazine. (2016, May 11). Retrieved from [Link]

-

Comparison of the Stability of Stock Solutions of Drugs of Abuse and Other Drugs Stored in a Freezer, Refrigerator, and at Ambient Temperature for Up to One Year - ResearchGate. (2014, March 12). Retrieved from [Link]

-

Determination of Antioxidant, Cytotoxicity, and Acetylcholinesterase Inhibitory Activities of Alkaloids Isolated from Sophora flavescens Ait. Grown in Dak Nong, Vietnam - MDPI. (2022, November 10). Retrieved from [Link]

-

Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Retrieved from [Link]

-

Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed. (2012, February 15). Retrieved from [Link]

-

Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC. (n.d.). Retrieved from [Link]

-

Drug quality and storage | MSF Medical Guidelines. (n.d.). Retrieved from [Link]

-

Matrine | C15H24N2O | CID 91466 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC. (2022, February 24). Retrieved from [Link]

-

Mitragynine - Wikipedia. (n.d.). Retrieved from [Link]

-

Kratom: What Clinicians Need to Know - New York State Department of Health. (2025, December 15). Retrieved from [Link]

-

7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects | ChemRxiv. (n.d.). Retrieved from [Link]

Sources

- 1. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and In vitro Evaluation of Ethosomal Total Alkaloids of Sophora alopecuroides Loaded by a Transmembrane pH-Gradient Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. blog.mblintl.com [blog.mblintl.com]

- 5. kosheeka.com [kosheeka.com]

- 6. selleckchem.com [selleckchem.com]

- 7. raybiotech.com [raybiotech.com]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gmpplastic.com [gmpplastic.com]

- 11. genfollower.com [genfollower.com]

- 12. emulatebio.com [emulatebio.com]

- 13. benchchem.com [benchchem.com]

- 14. gmpinsiders.com [gmpinsiders.com]

- 15. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks [cytion.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Matrine (Matridin-15-one) and its Putative Metabolite, 5-Hydroxy-Matrine, in Human Plasma

Abstract

This application note details a comprehensive, step-by-step protocol for the simultaneous quantification of Matrine (also known as Matridin-15-one) and its putative hydroxylated metabolite, 5-hydroxy-matridin-15-one, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation extraction procedure, achieving high recovery and minimizing matrix effects. Chromatographic separation is accomplished on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments in drug development and clinical research.

Introduction

Matrine (C₁₅H₂₄N₂O), a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] As matrine and its derivatives progress through the drug development pipeline, a robust and reliable bioanalytical method for their quantification in biological matrices is imperative for accurate pharmacokinetic (PK) and toxicokinetic (TK) evaluations.[4][5]

The metabolism of matrine is a critical aspect of its pharmacological profile. While various metabolites have been identified, hydroxylation represents a common metabolic pathway for alkaloids.[6][7] This application note focuses on the quantification of both the parent compound, matrine, and a key putative metabolite, 5-hydroxy-matridin-15-one (5-hydroxy-matrine). The development of a sensitive and specific LC-MS/MS method is essential for understanding the complete disposition of the drug.[3]

This guide provides a detailed protocol, from sample preparation to data analysis, grounded in established bioanalytical method validation principles as outlined by the FDA and EMA.[6][8][9] The causality behind experimental choices is explained to provide researchers with a framework for adapting this method to their specific needs.

Experimental

Materials and Reagents

-

Analytes: Matrine (≥98% purity), 5-hydroxy-matridin-15-one (custom synthesis or as available)

-

Internal Standard (IS): Deuterated Matrine (Matrine-d3) or a suitable structural analog such as Testosterone or Phenacetin. A stable isotope-labeled (SIL) internal standard like Matrine-d3 is highly recommended to compensate for matrix effects and variability during sample processing.[10][11]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium acetate (LC-MS grade)

-

Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Matrine, 5-hydroxy-matrine, and the Internal Standard in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

-

Spiking: Spike the CC and QC working solutions into drug-free human plasma (typically at a 1:20 v/v ratio) to obtain final concentrations spanning the desired analytical range.

Analytical Workflow

The overall analytical workflow is depicted in the following diagram:

Caption: Workflow for Plasma Sample Analysis.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[12][13] Acetonitrile is a highly efficient precipitating agent for this purpose.[14][15]

Protocol:

-

Aliquot 100 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., Matrine-d3 at 100 ng/mL) to all tubes except the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.[13]

-

Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Matrine and 5-hydroxy-matrine.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like matrine alkaloids. The gradient elution with an acidified mobile phase ensures good peak shape and efficient ionization in positive ESI mode.

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas (CUR) | 30 psi |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

| Collision Gas (CAD) | Medium |

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Matrine | 249.2 | 148.1 (Quantifier) | 80 | 35 |

| 249.2 | 134.1 (Qualifier) | 80 | 40 | |

| 5-hydroxy-matrine | 265.2 | 148.1 (Quantifier) | 85 | 38 |

| 265.2 | 164.1 (Qualifier) | 85 | 42 | |

| Matrine-d3 (IS) | 252.2 | 151.1 (Quantifier) | 80 | 35 |

Rationale: The MRM transition for Matrine (249.2 -> 148.1) is well-documented and corresponds to a characteristic fragmentation of the quinolizidine skeleton.[16][17] For 5-hydroxy-matrine, the precursor ion is shifted by +16 amu due to the addition of an oxygen atom. The fragmentation is predicted to also yield the stable fragment at m/z 148.1, similar to the parent compound, representing the core ring structure. A secondary fragment at m/z 164.1, corresponding to the hydroxylated portion, can serve as a qualifier. These transitions must be empirically optimized.

Method Validation

The bioanalytical method should be validated according to the latest regulatory guidelines (e.g., ICH M10).[6][9] Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analytes and IS.

-

Calibration Curve and Linearity: A calibration curve with at least eight non-zero standards should be prepared. The curve should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Recovery and Matrix Effect: Extraction recovery should be consistent across the concentration range. The matrix effect is evaluated to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analytes or IS.

-

Stability: The stability of the analytes in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Alternative Sample Preparation Strategies

While protein precipitation is efficient, for applications requiring lower detection limits or dealing with complex matrices, alternative extraction techniques can be considered.

Caption: Advanced Sample Preparation Options.

-

Supported Liquid Extraction (SLE): Offers a more automated and reproducible alternative to traditional liquid-liquid extraction, eliminating issues like emulsion formation and providing cleaner extracts.[18][19]

-

Mixed-Mode Solid-Phase Extraction (SPE): Utilizes both reversed-phase and ion-exchange retention mechanisms, providing superior selectivity and cleanup for basic compounds like matrine from complex matrices.[8][20]

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific protocol for the simultaneous quantification of Matrine and its putative metabolite, 5-hydroxy-matrine, in human plasma. The simple protein precipitation sample preparation method is amenable to high-throughput analysis. This well-characterized and validated method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in the development of matrine-based therapeutics.

References

-

Biopharmaceutical and pharmacokinetic characterization of matrine as determined by a sensitive and robust UPLC–MS/MS method. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved February 20, 2026, from [Link]

-

Matrine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. (2025, December 18). ACS Publications. Retrieved February 20, 2026, from [Link]

-

General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. (n.d.). Biotage. Retrieved February 20, 2026, from [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Compliance Academy. Retrieved February 20, 2026, from [Link]

-

LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio. Retrieved February 20, 2026, from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved February 20, 2026, from [Link]

-

Determination of oxymatrine and its metabolite matrine in rat blood and dermal microdialysates by high throughput liquid chromatography/tandem mass spectrometry. (2009, February 20). PubMed. Retrieved February 20, 2026, from [Link]

-

Toxic Markers of Matrine Determined Using 1H-NMR-Based Metabolomics in Cultured Cells In Vitro and Rats In Vivo. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

-

Recent developments in matrine as a versatile molecular scaffold in small molecule drug discovery. (2025, June 11). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

-

Integrative Analysis of Transcriptomic and Metabolomic Data for Identification of Pathways Related to Matrine-Induced Hepatotoxicity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Research Advances on Matrine. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Simultaneous determination of 16 alkaloids in blood by ultrahigh-performance liquid chromatography-tandem mass spectrometry coupled with supported liquid extraction. (2019, October 1). PubMed. Retrieved February 20, 2026, from [Link]

-

Best way for t-he precipitation of protein in plasma HPLC. (2013, January 11). Chromatography Forum. Retrieved February 20, 2026, from [Link]

-

Research Advances on Matrine. (2022, March 31). Frontiers. Retrieved February 20, 2026, from [Link]

-

Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (n.d.). Hindawi. Retrieved February 20, 2026, from [Link]

-

Design, Synthesis, and Bioevaluation of Matrine Derivatives as Potential Anti–Hepatitis B Virus Agents. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Supported Liquid Extraction (SLE) Techniques & Products. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]

-

Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved February 20, 2026, from [Link]

-

One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. (2024, December 3). MDPI. Retrieved February 20, 2026, from [Link]

-

Recent developments in matrine as a versatile molecular scaffold in small molecule drug discovery. (n.d.). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

-

Research Article Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (2011, April 4). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Synthesis and biological evaluation of matrine derivatives as anti-hepatocellular cancer agents. (2025, August 9). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Matrine and Its Derivatives: Multi-Pathway Regulation in Cancer Therapy. (2025, December 24). PMC. Retrieved February 20, 2026, from [Link]

-

Synthetic route of Matrine by Chen et al. (1986).. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Pharmacological effects of matrine via multiple pathways. (2022, March 1). Dove Medical Press. Retrieved February 20, 2026, from [Link]

-

Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. (n.d.). LCGC International. Retrieved February 20, 2026, from [Link]

-

Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Pharmacokinetic, Tissue Distribution, Metabolite, and Toxicity Evaluation of the Matrine Derivative, (6aS, 10S, 11aR, 11bR, 11cS)-10-Methylaminododecahydro-3a, 7a-Diaza-benzo (de) Anthracene-8-thione. (2024, January 6). MDPI. Retrieved February 20, 2026, from [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. (2022, May 17). Macedonian Pharmaceutical Bulletin. Retrieved February 20, 2026, from [Link]

-

Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. (2025, October 12). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction. (2022, November 16). News-Medical.Net. Retrieved February 20, 2026, from [Link]

-

Supported Liquid Extraction (SLE) User Guide and FAQ. (n.d.). Fisher Scientific. Retrieved February 20, 2026, from [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020, January 20). PMC. Retrieved February 20, 2026, from [Link]

-

Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

In vitro and in vivo anti-metastatic effect of the alkaliod matrine from Sophora flavecens on hepatocellular carcinoma and its mechanisms. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

-

Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. (2000, November 15). PubMed. Retrieved February 20, 2026, from [Link]

-

The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion.. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

(PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Research Advances on Matrine [frontiersin.org]

- 3. Frontiers | A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine [frontiersin.org]

- 4. Design, Synthesis, and Bioevaluation of Matrine Derivatives as Potential Anti–Hepatitis B Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Computational Metabolomics Reveals the Potential Mechanism of Matrine Mediated Metabolic Network Against Hepatocellular Carcinoma [frontiersin.org]

- 7. Toxic Markers of Matrine Determined Using 1H-NMR-Based Metabolomics in Cultured Cells In Vitro and Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. nebiolab.com [nebiolab.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. scispace.com [scispace.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. agilent.com [agilent.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 16. Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biopharmaservices.com [biopharmaservices.com]

- 18. Supported Liquid Extraction (SLE) Techniques & Products [phenomenex.com]

- 19. news-medical.net [news-medical.net]

- 20. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for Matridin-15-one, 5-hydroxy-

Subject: Improving Aqueous Solubility of Matridin-15-one, 5-hydroxy- (Sophoranol) Ticket ID: SOL-MAT-05-HYD Support Level: Senior Application Scientist

Executive Summary

You are encountering solubility limitations with Matridin-15-one, 5-hydroxy- (commonly identified as Sophoranol or 5-hydroxymatrine ). While this compound possesses a hydroxyl group that renders it slightly more polar than its parent alkaloid Matrine, it remains a weakly basic quinolizidine alkaloid with poor solubility in neutral aqueous media (pH 7.0–7.4) in its free-base form.

This guide provides three validated workflows to resolve this, ranging from simple pH manipulation to advanced inclusion complexation.

Module 1: Physicochemical Assessment

Before attempting formulation, you must characterize the state of your starting material.

| Parameter | Value / Characteristic | Implication |

| Chemical Structure | Tetracyclic Quinolizidine Alkaloid | Rigid structure; hydrophobic core limits water interaction. |

| Functional Groups | Tertiary Amine (N-1), Lactam, Hydroxyl (C-5) | The Tertiary Amine is your "solubility handle" (protonatable). The Lactam is susceptible to hydrolysis (instability). |

| pKa (Approx.) | ~7.5 – 8.5 (Basic) | At pH < 6.0, it exists as a cation (soluble). At pH > 8.0, it is a free base (insoluble). |

| LogP | ~0.5 – 1.0 (Est.) | Moderate lipophilicity; prone to precipitation in biological buffers (PBS). |

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the best solubilization strategy for your specific application.

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on pH tolerance and required concentration.

Module 2: Protocol A – In-Situ Salt Formation (Standard)

Best for: Animal studies (oral/IP), analytical standards. Mechanism: Protonation of the tertiary amine nitrogen converts the hydrophobic free base into a hydrophilic ionic salt.

Reagents Required

-

Matridin-15-one, 5-hydroxy- (Free Base)

-

0.1 M Hydrochloric Acid (HCl) or Citric Acid

-

Deionized Water (Milli-Q)

Step-by-Step Procedure

-

Stoichiometric Calculation: Calculate the molar mass of your compound (approx. 264.36 g/mol for Sophoranol).

-

Rule of Thumb: Use a 1.05 : 1 molar ratio of Acid to Alkaloid to ensure complete protonation.

-

-

Suspension: Weigh the required amount of alkaloid powder. Add 80% of the final volume of water. Note: The powder will likely float or clump.

-

Acidification: Slowly add the calculated volume of 0.1 M HCl while stirring magnetically.

-

Observation: The turbid suspension should turn clear as the pH drops below 6.0.

-

-

pH Adjustment (Optional): If the solution is too acidic (pH < 4), back-titrate very carefully with dilute NaOH to pH 5.5–6.0.

-

Warning: Do not exceed pH 7.0, or the free base will precipitate immediately.

-

-

Filtration: Filter through a 0.22 µm PVDF membrane to sterilize and remove any non-dissolved particulate.

Troubleshooting Q&A:

Q: Why did my solution turn yellow? A: Matrine derivatives can oxidize or degrade if exposed to strong mineral acids and heat. Ensure you perform the acidification at room temperature or on ice. If yellowing occurs, check for impurities using HPLC.

Module 3: Protocol B – Cyclodextrin Complexation (Advanced)

Best for: Intravenous (IV) injection, Cell culture (maintains pH 7.4), Stability enhancement. Mechanism: The hydrophobic quinolizidine cage of the alkaloid enters the lipophilic cavity of the Cyclodextrin (CD), while the hydrophilic CD exterior interacts with water.

Recommended Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] Avoid native β-CD due to its own low solubility and nephrotoxicity risks.

Workflow: The "Kneading" Method

Figure 2: Solid-state kneading method for high-efficiency inclusion complex formation.

Detailed Protocol

-

Ratio Selection: Start with a 1:2 molar ratio (Drug : HP-β-CD). The extra CD ensures full encapsulation of the bulky tricyclic structure.

-

Physical Mixture: Mix the drug and CD powder in a mortar.

-

Solvent Addition: Add a small volume of 50% Ethanol/Water mixture to create a thick paste.

-

Energy Input: Grind (knead) the paste vigorously for 30–45 minutes. The shear force drives the guest molecule into the host cavity.

-

Critical Check: The paste consistency should change (often becoming glass-like) as the complex forms.

-

-

Drying: Dry the paste in a vacuum oven at 40°C overnight. Pulverize the dried cake into a fine powder.

-

Usage: This powder will now dissolve rapidly in pH 7.4 PBS without precipitating.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve it first and then dilute with water? A: Yes, but with caution.

-

The Risk: This is the "solvent shift" method. When you dilute the DMSO stock (e.g., 100 mM) into aqueous buffer, the solvent power decreases drastically. If the final concentration exceeds the thermodynamic solubility of the free base (~2-5 mg/mL), the compound will precipitate over time, often as invisible micro-crystals that skew biological data.

-

The Fix: Keep the final DMSO concentration < 0.1% and the drug concentration low, or use the Salt Formation method (Protocol A) instead.

Q2: My compound degrades during autoclaving. How do I sterilize? A: Matrine derivatives contain a lactam ring (cyclic amide). While relatively stable, high heat + high pressure (autoclave) can cause ring-opening hydrolysis, forming matric acid derivatives.

-

Recommendation: Always use 0.22 µm sterile filtration (PES or PVDF membranes) instead of autoclaving.

Q3: Is Sophoranol (5-hydroxy-) more soluble than Matrine? A: Marginally. The extra hydroxyl group adds polarity (lowering LogP), but the crystal lattice energy of the solid may still be high. It does not spontaneously dissolve in neutral water at high concentrations (>10 mg/mL) without assistance (salt or CD).

References

-

Physicochemical Properties of Matrine Alkaloids: Zhang, L., et al. (2009).[2] "Matrine: A review of its pharmacology, pharmacokinetics, toxicity and clinical application."[3] Journal of Ethnopharmacology. (Note: Link directs to similar review on Matrine pharmacology/solubility context).

-

Cyclodextrin Complexation Strategies: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers."[4][5] Advanced Drug Delivery Reviews.

-

Salt Formation & Stability: Tang, L., et al. (2017). "Improvement of the Thermal Stability and Aqueous Solubility of Matrine Salts." Crystals.

-

Sophoranol (5-hydroxymatrine) Identification: PubChem Compound Summary for CID 100926 (Sophoranol).

Sources

Technical Support Center: Matridin-15-one, 5-hydroxy- (5-Hydroxymatrine)

Topic: Optimization of Extraction Yield & Isolation Target Molecule: Matridin-15-one, 5-hydroxy- (Common Name: 5-Hydroxymatrine) Source Matrix: Sophora flavescens (Ku Shen) or related Sophora spp. Support Ticket ID: OPT-5HM-2024

Core Chemical Logic & Solubility Dynamics

User Question: I am using a standard alkaloid extraction protocol (Chloroform/Ether), but my yield of 5-Hydroxymatrine is consistently lower than Matrine. Why?

Technical Insight: The presence of the hydroxyl group at the C-5 position significantly alters the physicochemical behavior of the molecule compared to its parent alkaloid, Matrine. While Matrine is lipophilic in its free base form, 5-Hydroxymatrine exhibits amphiphilic properties due to the hydrogen-bonding capability of the -OH group.

-

The Trap: Standard protocols often use non-polar solvents (Diethyl ether or Chloroform) to extract the free base alkaloid from a basified aqueous solution. 5-Hydroxymatrine, being more polar, partitions poorly into highly non-polar solvents, often remaining "trapped" in the aqueous phase or the interface.

-

The Fix: You must increase the polarity of your organic phase during liquid-liquid extraction (LLE) or utilize a resin-based approach.

Physicochemical Profile

| Parameter | Matrine | 5-Hydroxymatrine | Impact on Protocol |

| Polarity | Low (Lipophilic) | Moderate (Amphiphilic) | Requires polar modifiers (e.g., n-Butanol or CHCl3/MeOH). |

| pKa (Approx) | ~9.6 | ~9.2 - 9.4 | Slightly weaker base; requires pH > 10 for full free-base conversion. |

| Thermal Stability | High | Moderate | Avoid reflux > 80°C; risk of dehydration/oxidation. |

Optimized Extraction Protocol (UAE Method)

User Question: What is the most efficient method to maximize yield while minimizing degradation?

Recommended Workflow: Ultrasound-Assisted Extraction (UAE) with Ethanol.[1] Why? UAE disrupts cell walls via cavitation, improving mass transfer for intracellular alkaloids, while ethanol (60-80%) covers the polarity range of 5-Hydroxymatrine better than pure water or pure methanol.

Step-by-Step Protocol

Phase A: Crude Extraction

-

Pre-treatment: Pulverize dried Sophora roots to 40-60 mesh.

-

Solvent System: 70% Ethanol (v/v).

-

Ratio: 1:25 (Solid g : Liquid mL).

-

-

Extraction: Ultrasonicate at 40 kHz, 300W for 40 minutes at 50°C .

-

Checkpoint: Do not exceed 60°C. Higher temps induce oxidation of co-extracted Oxymatrine, complicating separation.

-

-

Filtration: Vacuum filter; collect supernatant. Repeat extraction 1x and combine filtrates.

-

Concentration: Rotary evaporate to remove ethanol. You now have an aqueous concentrate.

Phase B: Enrichment (The "Self-Validating" Purification) This step separates the target from sugars and proteins.

-

Acidification: Adjust aqueous concentrate to pH 2-3 using 2% HCl.

-

Wash: Partition with Ethyl Acetate (1:1 ratio). Discard the organic (top) layer.

-

Validation: The target is in the bottom (acidic water) layer.

-

-

Basification: Adjust aqueous phase to pH 10-11 using Ammonia or NaOH.

-

Extraction (Critical Step): Extract with Chloroform:Methanol (9:1) or n-Butanol .

-

Note: Pure Chloroform may leave 15-20% of 5-Hydroxymatrine behind. The 10% Methanol acts as a polarity modifier.

-

Visualizing the Separation Logic

User Question: How do I visualize the fractionation to ensure I'm not throwing away my product?

The following flowchart illustrates the critical "Switching" mechanism used to isolate the specific alkaloid fraction.

Caption: Acid-Base Partitioning Workflow optimized for polar alkaloids. Note the use of CHCl3:MeOH to capture the hydroxylated derivative.

Troubleshooting & FAQs

Q1: My final extract is dark brown and sticky. How do I clean it?

-

Diagnosis: Co-extraction of oxidized phenolics or sugars.

-

Solution: Use Macroporous Resin (D101 or AB-8).

-

Load the crude alkaloid fraction (dissolved in dilute acid) onto the resin column.

-

Flush with Water (removes sugars/proteins).

-

Elute with 30% Ethanol (removes highly polar impurities).

-

Elute with 70-80% Ethanol (Elutes Matrine and 5-Hydroxymatrine).

-

Discard 95% Ethanol fraction (removes pigments).

-

Q2: I see Matrine and Oxymatrine, but 5-Hydroxymatrine is missing from the HPLC trace.

-

Diagnosis A (pH): The extraction pH was too low. 5-Hydroxymatrine requires pH > 10 to fully deprotonate.

-

Diagnosis B (Co-elution): On C18 columns, 5-Hydroxymatrine often co-elutes with Oxymatrine due to similar polarity.

-

Solution: Use an amine-modified C18 column or add an ion-pairing agent (e.g., 0.1% Triethylamine) to the mobile phase to improve peak resolution.

Q3: Can I use Microwave-Assisted Extraction (MAE)?

-

Answer: Yes, but be cautious.

-

Parameters: 500W, 50°C, 10 minutes.

-

Warning: MAE can cause local overheating. If the temperature spikes >90°C, the hydroxyl group at C-5 can eliminate, leading to dehydration products.

Troubleshooting Decision Matrix

Use this logic tree to diagnose yield issues during your experiment.

Caption: Diagnostic flow for identifying yield loss points. Prioritize checking the aqueous raffinate.

References

-

Microwave-Assisted Extraction of Oxymatrine

- Source: MDPI (Molecules).

- Relevance: Establishes baseline parameters for polar alkaloid extraction (60% Ethanol, 50°C).

-

URL:[Link]

-

Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxym

- Source: NIH / PMC.

- Relevance: Validates the use of 60-70% ethanol and compares modern extraction efficiencies against reflux.

-

URL:[Link]

-

Simultaneous Optimization for Ultrasound-Assisted Extraction of Flavonoids and Alkaloids.

- Source: MDPI.

- Relevance: Provides the optimization logic for UAE parameters (Time, Temp, Solvent R

-

URL:[Link]

- Extraction and purification of alkaloids (Patent Context).

Sources

- 1. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to make powder from sophora flavescens root extract? [greenskybio.com]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

Technical Support Center: Extending the Shelf Life of Sophocarpine Standards

Welcome to the technical support center for the proper handling and storage of Sophocarpine reference standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and reliability of your Sophocarpine standards, thereby safeguarding the accuracy and reproducibility of your experimental results. As a quinolizidine alkaloid, Sophocarpine's stability is paramount for its use in various applications, including pharmacological research and as a potassium channel inhibitor.[1][2] This document provides a comprehensive overview of optimal storage conditions, troubleshooting for stability issues, and frequently asked questions, all grounded in established principles for handling chemical reference standards.

The Criticality of Proper Storage for Alkaloid Standards

The chemical stability of alkaloid reference standards like Sophocarpine can be compromised by several environmental factors, including temperature, moisture, light, and air (specifically oxygen).[3] Degradation of the standard can lead to inaccurate quantification, misinterpretation of experimental data, and potential failure of regulatory submissions. Therefore, adhering to stringent storage protocols is not merely a recommendation but a critical component of good laboratory practice.

Troubleshooting Guide: Diagnosing and Resolving Sophocarpine Standard Instability

Unexpected or inconsistent experimental results can sometimes be traced back to the degradation of the reference standard. This troubleshooting guide provides a logical workflow to identify and mitigate potential issues with your Sophocarpine standards.

Caption: Troubleshooting workflow for Sophocarpine standard instability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of Sophocarpine standards.

Q1: What are the ideal storage temperatures for Sophocarpine standards?

The optimal storage temperature for Sophocarpine standards depends on the intended duration of storage and the form of the standard (solid powder vs. solution). For long-term storage, -20°C is recommended for the solid powder form, which can preserve its integrity for up to three years.[1] Some suppliers may indicate room temperature storage for the monohydrate form, which is a white to pale yellow crystalline powder.[4] However, for extended shelf life, colder temperatures are generally preferable for alkaloids to minimize the rate of potential degradation reactions.[5][6]

Q2: How does humidity affect the stability of Sophocarpine?

Humidity can significantly impact the stability of Sophocarpine, particularly in its solid form. As a hygroscopic compound, it can absorb moisture from the atmosphere, which can lead to hydrolysis and physical changes like clumping. Therefore, it is crucial to store Sophocarpine in a dry environment. The use of desiccants and airtight containers is highly recommended to protect the standard from moisture.[3][7]

Q3: Should Sophocarpine standards be protected from light?

Yes, protection from light is a critical storage requirement for many chemical reference standards, including alkaloids.[3][8] Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions, leading to the formation of impurities. To mitigate this, always store Sophocarpine standards in light-resistant containers, such as amber vials, and keep them in a dark place like a drawer or a storage cabinet.

Q4: What is the proper procedure for handling a new vial of Sophocarpine standard?

Upon receiving a new Sophocarpine standard, it is important to first verify the storage conditions specified on the label and in the accompanying documentation, such as the Certificate of Analysis (CoA) or Safety Data Sheet (SDS).[7][8] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[9] It is advisable to aliquot the standard into smaller, single-use vials to avoid repeated opening and closing of the main container, which can introduce moisture and air.

Q5: Can I store Sophocarpine in a solution? If so, for how long?

Storing Sophocarpine in solution is generally not recommended for long-term preservation due to the increased potential for degradation compared to the solid state. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage is unavoidable, the solution should be stored at -80°C for up to one year or at -20°C for up to one month.[1] The choice of solvent is also critical; ensure it is of high purity and compatible with your analytical method.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (powder); -80°C for stock solutions (short-term)[1][10] | Reduces the rate of chemical degradation and microbial growth. |

| Humidity | Store in a desiccated, airtight container.[7] | Prevents moisture absorption, which can lead to hydrolysis. |

| Light | Protect from light by using amber vials or storing in the dark.[3][8] | Minimizes the risk of photodegradation. |

| Container | Use the original, tightly sealed container or appropriate, inert vials for aliquots.[9][11] | Ensures protection from environmental factors and prevents contamination. |

Experimental Protocol: Handling and Preparation of Sophocarpine Standard Solutions

This protocol outlines the best practices for preparing solutions from a solid Sophocarpine reference standard to ensure accuracy and minimize degradation.

Materials:

-

Sophocarpine reference standard (solid)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Appropriate high-purity solvent (e.g., DMSO, methanol, ethanol)[1][12]

-

Pipettes (calibrated)

-

Amber glass vials with airtight caps

Procedure:

-

Equilibration: Remove the Sophocarpine standard container from its storage condition (e.g., -20°C freezer) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This prevents condensation from forming on the powder upon opening.[9]

-

Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of Sophocarpine powder using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed powder to a Class A volumetric flask. Add a portion of the selected solvent and gently swirl to dissolve the powder completely.

-

Dilution to Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask. Cap the flask and invert it several times to ensure a homogenous solution.

-

Aliquoting and Storage: If the entire stock solution will not be used immediately, aliquot it into smaller, single-use amber vials. Seal the vials tightly and store them at the appropriate temperature (-20°C or -80°C).[1]

-

Documentation: Record all relevant information, including the date of preparation, concentration, solvent used, and storage conditions, in your laboratory notebook.

References

-

Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

-

PharmaJia. (2023, July 4). SOP for Handling of Reference Standards. [Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021, July 12). What are the storage conditions for EDQM reference standards?. [Link]

-

Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 7.9.1 General Storage Guidelines. [Link]

-

Wang, J., et al. (2023, August 5). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Toxins. [Link]

-

Biopharmaceutical Emerging Best Practices Association (BEBPA). (n.d.). Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards. [Link]

-

Zhang, Y., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine. Frontiers in Pharmacology. [Link]

-

Chen, Y., et al. (2019, October 15). In vitro inhibitory effects of sophocarpine on human liver cytochrome P450 enzymes. Xenobiotica. [Link]

-

Herbal Reference Standards. (2009, May 18). Pharmeuropa. [Link]

-

RayBiotech. (n.d.). Sophocarpine. [Link]

-

ResearchGate. (2016, March 10). For how long time plant extracts can be stored?. [Link]

-

Li, J., et al. (2020). Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed. Scientific Reports. [Link]

-

Li, Y., et al. (2021, July 12). Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS. Journal of Analytical Methods in Chemistry. [Link]

-

European Medicines Agency (EMA). (2007, December). Guideline on declaration of storage conditions. [Link]

-

Wang, Y., et al. (2021, November 8). Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance. Evidence-Based Complementary and Alternative Medicine. [Link]

-

MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]

-

Semantic Scholar. (2021, October 7). Research Article Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance. [Link]

-

Kausar, H., et al. (2016). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 4. chemimpex.com [chemimpex.com]

- 5. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmajia.com [pharmajia.com]

- 8. usp.org [usp.org]

- 9. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]

- 10. raybiotech.com [raybiotech.com]

- 11. Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards – BEBPA [bebpa.org]

- 12. echemi.com [echemi.com]

Minimizing batch-to-batch variation in Matridin-15-one 5-hydroxy- assays

Technical Support Center: Matridin-15-one 5-hydroxy- Assays

A Guide to Minimizing Batch-to-Batch Variation in Quantitative LC-MS/MS Analysis

Welcome to the technical support center for Matridin-15-one 5-hydroxy- assays. As a Senior Application Scientist, I understand that achieving consistent, reproducible results is paramount in drug development and research. Batch-to-batch variation is a significant challenge, particularly when dealing with complex natural products like matrine-type alkaloids.[1] This guide is designed to provide you with in-depth troubleshooting strategies and robust protocols to ensure the reliability and accuracy of your quantitative data.

The inherent variability of botanical raw materials, coupled with the complexities of sample preparation and the high sensitivity of LC-MS/MS instrumentation, creates multiple potential sources of error.[2][3] This resource addresses these challenges in a practical question-and-answer format, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Part 1: Sample Sourcing and Preparation

Question 1: We are observing significant result variation that seems to correlate with different lots of our raw material. How can we control for this?

This is a fundamental challenge in natural product analysis.[2] The quality and chemical composition of botanical raw materials are influenced by numerous factors, including cultivation location, climate, harvest time, and storage conditions.[2]

-

Expert Recommendation: Implement a robust raw material qualification program. This involves creating a detailed chemical fingerprint for each incoming batch using HPLC.[4][5] By establishing acceptance criteria based on the fingerprint similarity and the content of key marker compounds, you can ensure that only materials meeting quality standards enter the manufacturing process.[4] Multivariate statistical analysis, such as Principal Component Analysis (PCA), can be a powerful tool to compare batches and identify outliers.[2][6]

Question 2: What is the most common source of variability during sample extraction and how can we mitigate it?

Inconsistent extraction efficiency is a primary culprit. For matrine-type alkaloids, which are often present in complex matrices like plant extracts or biological fluids, ensuring complete and reproducible extraction is critical.

-

Expert Recommendation: The two key areas to control are the physical extraction process and the solvent system.

-

Standardize Physical Processes: Ensure that parameters like sonication time, vortexing speed, and centrifugation temperature are identical for every sample. Use calibrated equipment.

-

Optimize Solvent and pH: For alkaloids like Matridin-15-one 5-hydroxy-, an acidified solvent (e.g., methanol with 0.1-0.3% formic acid) is often used to ensure the analytes are in their protonated, more soluble form, improving extraction efficiency.[7][8]

-

Incorporate an Internal Standard (IS): The single most effective way to correct for variability is to add a suitable internal standard at the very beginning of the extraction process.[9] A stable isotope-labeled (SIL) version of your analyte is the gold standard, as it behaves almost identically during extraction and ionization, correcting for losses and matrix effects.[10][11] If a SIL-IS is unavailable, a structurally similar compound with different mass can be used.

-

Question 3: Our assay is suffering from low sensitivity and poor reproducibility, especially at low concentrations. Could this be a matrix effect?

Absolutely. Matrix effects are a major challenge in LC-MS/MS analysis of complex samples and a common cause of poor reproducibility and inaccurate quantification.[10][12] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[11][13]

-

Expert Recommendation: First, confirm the presence of matrix effects. Then, implement strategies to either remove the interfering components or compensate for their effect.

-

Diagnosis: Use the post-column infusion technique to identify retention time regions where ion suppression occurs.[11][14]

-

Mitigation Strategy 1 (Cleanup): A robust sample cleanup procedure is your first line of defense. Solid-Phase Extraction (SPE) is highly effective for removing matrix components like lipids and pigments that cause ion suppression.[10][15] (See Protocol 1 for a detailed SPE workflow).

-

Mitigation Strategy 2 (Compensation): If cleanup is insufficient, you must compensate for the effect. The best practice is to use matrix-matched calibration standards .[10][13][16] This involves preparing your calibration curve in a blank matrix extract that is identical to your sample matrix, ensuring that your standards and samples experience the same matrix effect.[17]

-

Part 2: LC-MS/MS System and Method

Question 4: We are seeing retention time shifts from run to run. What should we check first?

Retention time (RT) stability is crucial for reliable peak identification and integration. Shifts can indicate several issues with the LC system.[18]

-

Expert Recommendation: Follow a systematic troubleshooting workflow.

-

Mobile Phase Preparation: Re-prepare your mobile phases. Inconsistent pH or solvent composition is a common cause of RT drift. Always use fresh, high-purity, LC-MS grade solvents and additives.[19] Ensure mobile phases are properly degassed to prevent bubble formation, which can cause pressure fluctuations.[9]

-

System Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each run. A minimum of 10 column volumes is a good starting point.[9] Insufficient equilibration is a leading cause of RT shifts in gradient methods.

-

Column Health: The analytical column can become contaminated or degraded over time.[18] Implement a routine column flushing procedure. If RT shifts persist and peak shape degrades, replace the column. Using a guard column is highly recommended to protect the analytical column.[19]

-

Pump Performance & Leaks: Check for pressure fluctuations. A stable backpressure is indicative of a healthy pump and a leak-free system. Check all fittings for any signs of leaks, especially between the autosampler and the column.[20]

-

Question 5: Our signal intensity is low and inconsistent between batches. What MS parameters should we optimize for Matridin-15-one 5-hydroxy-?

Optimizing ion source parameters and MS settings is critical for achieving maximum sensitivity and stability.[9] These settings can drift over time and require regular checks.

-

Expert Recommendation:

-

Source Parameter Tuning: Infuse a standard solution of your analyte directly into the mass spectrometer to optimize key parameters. For electrospray ionization (ESI), which is typical for this class of compounds, pay close attention to:

-

Capillary/Spray Voltage: Adjust for a stable, fine spray.

-

Gas Flows (Nebulizer and Heater/Drying Gas): Optimize for efficient desolvation without causing fragmentation in the source.

-

Source Temperature: Ensure complete evaporation of the mobile phase.

-

-

MS/MS Transition Optimization: Ensure you are using the optimal precursor/product ion transitions (MRMs) with the correct collision energy (CE). These should be determined experimentally by infusing the analyte and performing a product ion scan, followed by ramping the collision energy to find the value that yields the highest product ion intensity.

-

Routine Maintenance: A dirty ion source is a frequent cause of declining sensitivity.[18] Implement a regular cleaning schedule for the ion source components, including the capillary, skimmer, and ion transfer optics, according to the manufacturer's guidelines.

-

Part 3: Data Analysis and Quality Control

Question 6: How do we establish a reliable calibration curve, and what concentration range should we use?

A well-defined calibration model is the foundation of accurate quantification.

-

Expert Recommendation:

-

Use Matrix-Matched Standards: As discussed in Question 3, this is the most reliable approach for complex samples.[16]

-

Determine Linear Range: The linear dynamic range for LC-MS is often limited, typically not exceeding two to three orders of magnitude (e.g., 500-fold).[21] You must experimentally determine the range where the response is linear. Prepare a curve with at least 6-8 non-zero concentration levels.

-

Weighting: Use a weighting factor (most commonly 1/x or 1/x²) in your regression analysis. This gives more weight to the lower concentration points, which have a higher relative error, resulting in a more accurate fit across the entire range.

-

Acceptance Criteria: Set clear acceptance criteria. For example, the correlation coefficient (r²) should be >0.99, and the back-calculated concentration of each calibrator should be within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ).[22]

-